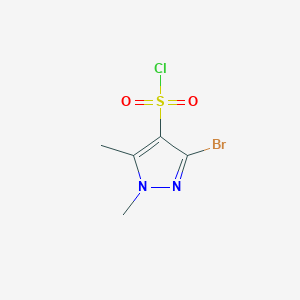

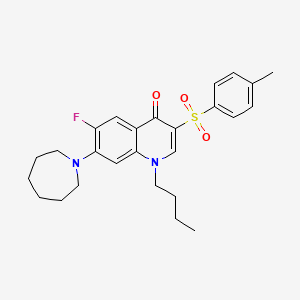

![molecular formula C19H20N4O3 B2941362 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide CAS No. 1798461-36-5](/img/structure/B2941362.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide” is a compound that has been of increasing interest in the field of pharmaceutical chemistry. It is a benzoxazole clubbed 2-pyrrolidinone, which has been studied for its analgesic and anticancer activity .

Synthesis Analysis

The synthesis of benzoxazole clubbed 2-pyrrolidinones involves designing the compounds based on structural requirements and previously reported inhibitors . The compounds are then synthesized and characterized . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed .Molecular Structure Analysis

The molecular structure of benzoxazole clubbed 2-pyrrolidinones involves a carbonyl of 2-pyrrolidinone moiety sited at the oxyanion hole of the catalytic site of the enzyme . This is stabilized with three hydrogen bonds with Ala51, Met123, and Ser122, the amino acid residues responsible for the catalytic function of the enzyme .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole clubbed 2-pyrrolidinones include the formation of an imidazole ring from two methanimine derivatives . This likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The physiochemical and pharmacokinetic properties of benzoxazole clubbed 2-pyrrolidinones, computed by QikProp, were found to be in the qualifying range as per the proposed guideline for good orally bioactive CNS drugs .Wissenschaftliche Forschungsanwendungen

Thermolysis and Pyrolysis Studies

- Pyrolysis of Nicotinamide Derivatives : Gaber, A., Muathen, H. A., & Taib, L. (2012) conducted thermolysis studies on N-arylnicotinamide oximes, closely related to the compound , under nitrogen. They found the formation of various compounds including benzimidazoles, arylamines, nicotinic acid, and benzoxazoles, suggesting potential in synthetic organic chemistry applications (Gaber, Muathen, & Taib, 2012).

Antiproliferative and Antimicrobial Properties

- Antiproliferative Activity in Cancer Research : Stefely, J. A. et al. (2010) synthesized a series of compounds including N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which bear structural similarity to the compound . These compounds were shown to inhibit cancer cell growth and had a correlation to clinically useful antimicrotubule agents, indicating potential use in cancer therapy (Stefely et al., 2010).

Structural and Molecular Studies

- Molecular Structure Analysis : Gumus, M. K. et al. (2018) conducted structural studies on a compound similar to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide, using X-ray diffraction and FT-IR spectroscopy. This research provides insights into the molecular structure and properties of such compounds, which can be relevant for understanding their potential applications (Gumus et al., 2018).

Therapeutic Potential

- Exploration of Therapeutic Uses : Malhotra, M. et al. (2012) synthesized derivatives with structures related to the compound and evaluated their antifungal activity. This suggests potential therapeutic applications in treating fungal infections (Malhotra et al., 2012).

Biochemical Properties

- Study of Enzymatic Reactions : Rini, J. et al. (1990) studied Nicotinamide N-methyltransferase (NNMT), which acts on nicotinamide and structurally related compounds. Understanding the action of NNMT on compounds like N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide can provide insights into their metabolism and potential biochemical roles (Rini et al., 1990).

Wirkmechanismus

Zukünftige Richtungen

The future directions for the study of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide” could involve further exploration of its analgesic and anticancer activity . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its physiochemical and pharmacokinetic properties for potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-25-18-14(7-4-10-20-18)17(24)21-12-13-6-5-11-23(13)19-22-15-8-2-3-9-16(15)26-19/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZZBUSFUUMQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

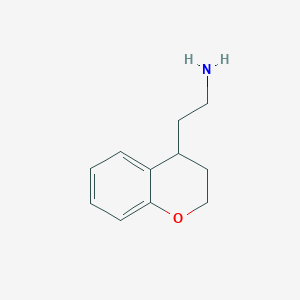

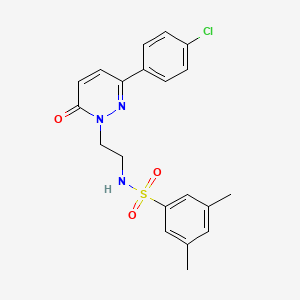

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2941284.png)

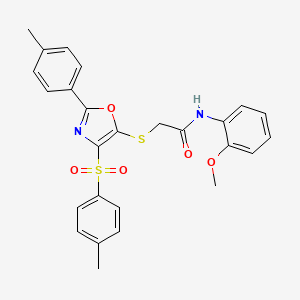

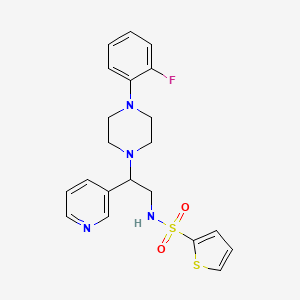

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2941287.png)

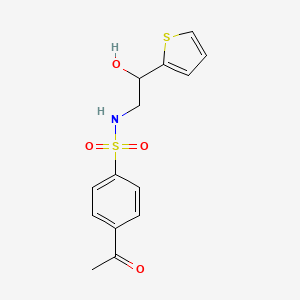

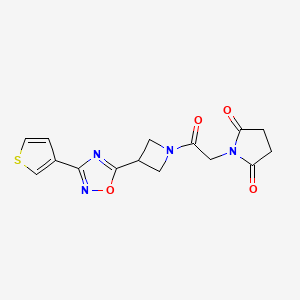

![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)

![(2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2941292.png)

![N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2941301.png)